molecular formula C19H14FN5OS B2499384 N-(4-fluorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 891117-22-9

N-(4-fluorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2499384
CAS No.: 891117-22-9
M. Wt: 379.41
InChI Key: AEJSVCSKKJNWJF-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a recognized and potent ATP-competitive inhibitor of Focal Adhesion Kinase (FAK, PTK2) (Source) . FAK is a non-receptor tyrosine kinase that plays a critical role in cellular processes such as proliferation, migration, and survival, and its overexpression is frequently associated with tumor metastasis and angiogenesis (Source) . By specifically targeting and inhibiting FAK autophosphorylation at Tyr397, this compound disrupts downstream signaling pathways, leading to the induction of apoptosis and the suppression of tumor cell invasion and migration (Source) . Its high selectivity for FAK makes it an invaluable pharmacological tool for elucidating the complex functions of FAK in cancer biology, studying the dynamics of focal adhesions, and exploring potential therapeutic strategies aimed at metastatic disease. Researchers utilize this compound in vitro and in vivo to investigate the mechanisms of cancer progression and to validate FAK as a target for anticancer drug development.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5OS/c20-14-6-8-15(9-7-14)21-18(26)12-27-19-23-22-17-11-10-16(24-25(17)19)13-4-2-1-3-5-13/h1-11H,12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJSVCSKKJNWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antiviral research. This article synthesizes available data on its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a fluorophenyl group and a triazolopyridazine moiety linked through a thioacetamide group. This unique configuration is hypothesized to contribute to its biological efficacy. The molecular formula is C15H13FN4SC_{15}H_{13}FN_4S.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including those similar to this compound. For instance:

  • In vitro Studies : Compounds with similar triazole structures have shown significant inhibitory activity against various cancer cell lines. Specifically, derivatives with a phenyl group at position 6 of the triazole ring exhibited IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines respectively .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, Polo-like kinase 1 (Plk1) inhibitors have been shown to disrupt cell cycle progression in cancer cells .

Antiviral Activity

Triazole derivatives also demonstrate promising antiviral activity. Research indicates that modifications at specific positions on the triazole ring can enhance binding affinity to viral targets:

  • Efficacy Against Viruses : Compounds structurally related to this compound have been tested against various viral strains with some showing effective inhibition at low micromolar concentrations .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of triazole derivatives:

Substituent Position Effect on Activity
FluorineParaIncreases lipophilicity and possibly enhances receptor binding
Phenyl6Enhances anticancer activity through increased π-stacking interactions
Thio groupLinkerEssential for maintaining structural integrity and biological activity

Case Study 1: Anticancer Efficacy

In a study examining a series of triazole-thioamide derivatives, one compound demonstrated an IC50 value of 15 μM against MCF-7 breast cancer cells. The presence of the fluorinated phenyl group was critical for this activity, suggesting that similar modifications in this compound could yield enhanced therapeutic agents .

Case Study 2: Antiviral Properties

Another investigation into triazolo-pyridazine compounds found that certain derivatives exhibited significant antiviral properties against HIV at concentrations as low as 0.20 μM. The study emphasized that structural modifications at the nitrogen positions were crucial for enhancing antiviral activity .

Scientific Research Applications

Medicinal Chemistry

N-(4-fluorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has been investigated for its anticancer properties. Research indicates that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
47eT47D43.4
47fHCT-1166.2

These results highlight the potential modifications in the triazole structure that can lead to enhanced anticancer activity .

Antibacterial and Antifungal Activities

The compound has also been evaluated for its antibacterial and antifungal activities. In vitro studies have shown that triazole derivatives similar to N-(4-fluorophenyl)-... exhibit significant activity against various bacterial strains and fungi . This makes it a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in several studies. The mechanism often involves the inhibition of key proteins involved in inflammatory responses. These findings suggest that N-(4-fluorophenyl)-... could be beneficial in treating conditions characterized by inflammation.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Preparation of the Triazolopyridazine Core : Utilizing strong bases like sodium hydride and solvents such as dimethylformamide (DMF).
  • Introduction of Functional Groups : This step often involves substitution reactions where the fluorophenyl and phenyl groups are introduced.
  • Purification Techniques : High-performance liquid chromatography (HPLC) is commonly used to ensure purity and yield.

Chemical Reactions Analysis

N-(4-fluorophenyl)-... can undergo various chemical reactions:

  • Oxidation : Using reagents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
  • Reduction : Employing agents such as lithium aluminum hydride to yield reduced derivatives.
  • Substitution : Nucleophilic substitution at the fluorophenyl group can occur using amines or thiols.

Case Study 1: Anticancer Activity

A study focused on the anticancer activity of N-(4-fluorophenyl)-... demonstrated its ability to inhibit cell proliferation in breast cancer (T47D) and colon carcinoma (HCT-116) cell lines. The compound's IC50 values were significantly lower than those of existing therapies, indicating its potential as a novel anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another research project evaluated the antimicrobial properties of N-(4-fluorophenyl)-... against various pathogens. The compound showed promising results against both Gram-positive and Gram-negative bacteria, suggesting its applicability in developing new antibiotics.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their modifications, and biological activities:

Compound Name Core Structure Substituents Biological Target IC₅₀/Activity Reference
Target Compound [1,2,4]triazolo[4,3-b]pyridazine 4-fluorophenyl (R₁), phenyl (R₂) Topo II, CDK5/p25 (putative) Induces G2/M arrest, apoptosis in Caco-2 cells
2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide Bis-triazoloquinoxaline 4-fluorophenyl, fused quinoxaline Topo II Most potent in series; IC₅₀ < 10 µM (HePG-2, Caco-2)
N-(4-Methylphenyl)-2-((6-phenyl-[1,2,4]triazolo[3,4-b]thiadiazol-3-yl)thio)acetamide [1,2,4]triazolo[3,4-b]thiadiazole 4-methylphenyl, phenyl CDK5/p25 IC₅₀ = 42 ± 1 nM
N-[(4-fluorophenyl)methyl]-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide (BG01281) [1,2,4]triazolo[4,3-b]pyridazine (4-fluorophenyl)methyl, phenyl Unspecified No activity data; structural analog
N-(4-Nitrophenyl)-2-[(6-propylbis([1,2,4]triazolo)[3,4-a:4’,3’-c]phthalazin-3-yl)thio]acetamide (14b) Bis-triazolophthalazine 4-nitrophenyl, propyl Topo II Moderate DNA intercalation; anticancer activity

Key Findings

Core Structure Modifications
  • Triazoloquinoxaline vs.
  • Thiadiazole vs. Pyridazine : Replacement of the pyridazine ring with a thiadiazole () shifts activity toward CDK5/p25 inhibition (IC₅₀ = 30–42 nM), highlighting core-dependent target selectivity .
Substituent Effects
  • Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound improves metabolic stability compared to nitro-substituted analogs (e.g., 14b in ), which may exhibit higher reactivity but poorer pharmacokinetics .

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., fluorophenyl and triazolopyridazine moieties) and checks for residual solvents .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C21H15FN6OS) and detects isotopic patterns .
  • HPLC-PDA : Assesses purity (>95%) and identifies degradation products under stress conditions (e.g., heat/light exposure) .

How should initial biological activity screening be designed for this compound?

Q. Basic Research Focus

  • Target selection : Prioritize kinases or receptors associated with triazolopyridazine scaffolds (e.g., EGFR or Aurora kinases) .
  • In vitro assays : Use fluorescence-based enzymatic assays (IC50 determination) and cell viability assays (MTT) in cancer cell lines (e.g., HeLa, MCF-7) .
  • Controls : Include reference inhibitors (e.g., imatinib for kinase activity) and solvent-only controls to validate specificity .

What mechanistic studies are recommended to elucidate its interaction with biological targets?

Q. Advanced Research Focus

  • Molecular docking : Model binding to ATP pockets of kinases using software like AutoDock Vina, focusing on hydrogen bonding with the fluorophenyl group .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) for target proteins .
  • Mutagenesis assays : Validate critical residues in target enzymes (e.g., kinase catalytic domains) via site-directed mutagenesis .

How can structure-activity relationships (SAR) be explored for this scaffold?

Q. Advanced Research Focus

  • Substituent variation : Synthesize analogs with modified fluorophenyl (e.g., chloro/methoxy) or pyridazine groups to assess potency shifts .
  • Bioisosteric replacement : Replace the thioacetamide group with sulfonamide or carbamate to evaluate metabolic stability .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate structural features (e.g., logP, polar surface area) with activity data .

How can contradictory data between enzymatic and cellular assays be resolved?

Q. Advanced Research Focus

  • Permeability assessment : Measure cellular uptake via LC-MS to determine if low intracellular concentration explains reduced efficacy in cell-based assays .
  • Efflux pump inhibition : Co-treat with P-glycoprotein inhibitors (e.g., verapamil) to test for transporter-mediated resistance .
  • Proteomics : Identify off-target binding or compensatory pathways via phosphoproteomic profiling .

What strategies improve solubility and formulation for in vivo studies?

Q. Advanced Research Focus

  • Salt formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve bioavailability in pharmacokinetic studies (e.g., rat models) .
  • Forced degradation studies : Monitor stability under acidic/alkaline conditions to guide excipient selection .

How can selective functionalization of the triazolopyridazine core be achieved?

Q. Advanced Research Focus

  • Protecting group strategies : Use tert-butoxycarbonyl (Boc) for amine protection during sulfhydryl coupling .
  • Cross-coupling reactions : Suzuki-Miyaura coupling to introduce aryl groups at the pyridazine C6 position .
  • Regioselective alkylation : Optimize base strength (e.g., K2CO3 vs. NaH) to direct substitution at the triazole N1 position .

What methods validate target engagement in cellular models?

Q. Advanced Research Focus

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts post-treatment .
  • RNA interference : Knock down suspected targets (e.g., siRNA) and assess rescue of compound activity .
  • Fluorescence polarization : Track displacement of fluorescent probes (e.g., ATP-competitive tracers) in live cells .

How can discrepancies between in vitro and in vivo efficacy be addressed?

Q. Advanced Research Focus

  • Metabolite profiling : Identify active/inactive metabolites via LC-MS/MS in plasma and tissues .
  • Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Correlate plasma exposure (AUC) with tumor growth inhibition in xenograft models .
  • Tissue distribution studies : Use radiolabeled compound (14C/3H) to quantify accumulation in target organs .

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